molecular formula C17H25NO4 B3088796 tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate CAS No. 1186654-76-1

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B3088796
CAS No.: 1186654-76-1
M. Wt: 307.4 g/mol
InChI Key: JGBZZPRNSPAPFF-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₇H₂₅NO₄ Molecular Weight: 307.4 g/mol CAS Number: 1186654-76-1 Stereochemistry: Two defined stereocenters at positions 3S and 4R . Structural Features: The compound comprises a pyrrolidine ring substituted with a hydroxymethyl group at position 3 and a 4-methoxyphenyl group at position 2. The tert-butyl carbamate (Boc) group at position 1 enhances stability and facilitates synthetic manipulations .

Applications: Primarily used as a building block in pharmaceutical research, particularly in the synthesis of constrained analogs for anticancer agents or enzyme inhibitors .

Properties

IUPAC Name

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-13(11-19)15(10-18)12-5-7-14(21-4)8-6-12/h5-8,13,15,19H,9-11H2,1-4H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBZZPRNSPAPFF-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=C(C=C2)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a chiral compound with a unique pyrrolidine structure that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis, and applications based on available research findings.

  • Molecular Formula : C₁₇H₂₅NO₄
  • Molecular Weight : 307.38 g/mol
  • CAS Number : 1186654-76-1
  • MDL Number : MFCD12028189

Synthesis

The synthesis of this compound typically involves:

  • Formation of the pyrrolidine ring through cyclization of a suitable precursor.
  • Introduction of the hydroxymethyl group via reduction or alkylation reactions.
  • Addition of the methoxyphenyl group, often through electrophilic aromatic substitution.
  • Finalization with tert-butyl ester formation using tert-butyl chloroformate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmitter pathways. The specific stereochemistry (3S,4R) enhances its binding affinity and selectivity towards these targets.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Neuroprotective Properties : It has been suggested that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.
  • Anti-inflammatory Activity : Preliminary studies have indicated that it could inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions.

Research Findings and Case Studies

StudyFindings
Investigated the synthesis and biological activity of pyrrolidine derivatives. Found that related compounds exhibited significant anti-inflammatory effects.Suggests potential for developing anti-inflammatory drugs based on this scaffold.
Evaluated neuroprotective effects in vitro against amyloid beta-induced toxicity.The compound showed protective effects on astrocytes, indicating potential for Alzheimer's disease treatment.
Assessed structure-activity relationships in pyrrolidine derivatives. Identified key modifications that enhanced biological activity.Highlights the importance of structural modifications for optimizing therapeutic efficacy.

Applications in Medicinal Chemistry

This compound serves as a valuable precursor in the synthesis of biologically active compounds. Its unique structure allows for:

  • Development of novel therapeutics targeting central nervous system disorders.
  • Exploration as a potential anti-inflammatory agent.

Safety and Handling

This compound is classified as an irritant; proper safety measures should be taken when handling it in laboratory settings.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological systems in ways that could be beneficial for treating various conditions.

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate exhibit anticancer properties. The presence of the methoxyphenyl group is thought to enhance the compound's ability to inhibit tumor growth by affecting cell signaling pathways involved in cancer progression.

Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds and their effects on cancer cell lines, demonstrating that modifications at the 4-position significantly increased cytotoxicity against breast cancer cells .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyrrolidine derivatives. Research has shown that similar compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study : An experimental study investigated the neuroprotective effects of pyrrolidine derivatives on models of Alzheimer's disease, indicating that certain structural modifications led to enhanced protective effects against amyloid-beta toxicity .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving multi-step synthetic routes that include:

  • Formation of the pyrrolidine ring
  • Introduction of the hydroxymethyl and methoxyphenyl groups

These synthetic strategies are crucial for producing analogs with improved biological activity.

Applications in Drug Development

The compound's unique structure makes it a candidate for further development into therapeutic agents. Its potential applications include:

  • Pain Management : Similar compounds have shown promise as analgesics.
  • Antidepressant Properties : Some pyrrolidine derivatives are being investigated for their effects on mood regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight CAS Number Key Differences vs. Target Compound
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate 4-Octylphenethyl at position 2 345.5 Not provided Longer alkyl chain; lacks hydroxymethyl and methoxy groups
(3S,4R)-tert-Butyl-3-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate Bromomethyl at 3, hydroxyl at 4 ~307.3 Not provided Bromine enhances reactivity for further substitution
tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Fluorine at 4, hydroxymethyl at 2 233.3 1174020-49-5 Fluorine alters electronic properties and metabolic stability
tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxylate 2-Trifluoromethylphenyl at 4 345.36 1186647-92-6 Electron-withdrawing CF₃ vs. electron-donating OMe on phenyl
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate CF₃ and methyl at 3, hydroxyl at 4 287.3 1052713-78-6 Trifluoromethyl and methyl groups increase steric hindrance

Physicochemical Properties

  • Polarity : The hydroxymethyl and methoxy groups in the target compound enhance hydrophilicity compared to alkyl- or CF₃-substituted analogs .
  • Stability : The Boc group in the target compound improves stability under acidic conditions, whereas esters (e.g., acetyloxy in ) are prone to hydrolysis .
  • Reactivity : Brominated analogs () exhibit higher reactivity in nucleophilic substitutions, while fluorinated derivatives () resist metabolic degradation .

Q & A

Q. What are the key synthetic strategies for this compound?

Synthesis involves multi-step routes starting with pyrrolidine precursors. Key steps include:

  • Protection : Introducing the tert-butyl carbamate (Boc) group early via Boc anhydride under basic conditions (e.g., DMAP, triethylamine in dichloromethane at 0–20°C) .
  • Functionalization : Coupling 4-methoxyphenyl groups via Suzuki-Miyaura reactions or nucleophilic substitution.
  • Chiral Control : Asymmetric catalysis or chiral resolution ensures (3S,4R) stereochemistry .
Example Reaction ConditionsYieldReference
Boc protection with DMAP/TEA85%
Suzuki coupling (Pd catalyst)70%

Q. How is structural characterization performed?

Essential methods include:

  • 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.4 ppm singlet), methoxy (δ ~3.8 ppm), and hydroxymethyl (δ ~3.5–4.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., C₁₆H₂₃NO₄, [M+H]+ calc. 300.17) .
  • Chiral HPLC : Verify enantiopurity (ee >98%) .

Q. What role does the tert-butyl group play?

The Boc group:

  • Enhances solubility in organic solvents (LogP ~1.5–2.0).
  • Protects the amine from degradation during reactions.
  • Facilitates purification via silica gel chromatography .

Q. How are common synthesis impurities addressed?

  • Diastereomers : Removed by recrystallization (EtOH/water) or chiral chromatography.
  • De-Boc byproducts : Minimized using anhydrous conditions; purified via column chromatography (hexane/EtOAc) .

Advanced Questions

Q. How can NMR data contradictions in stereoisomers be resolved?

  • NOESY/ROESY : Detect spatial proximity of H3 and H4 protons to confirm cis/trans configurations.
  • Coupling Constants : J₃,₄ values (3–5 Hz for cis; 8–10 Hz for trans) .
  • X-ray Crystallography : Definitive proof of stereochemistry, as applied to related pyrrolidines .

Q. What strategies optimize stability during storage?

  • Solid State : Lyophilize and store at -20°C under nitrogen.
  • Solution : Use anhydrous DMSO or THF; avoid light.
  • Degradation Studies : <5% decomposition over 6 months under optimal conditions .

Q. How is enantioselective synthesis scaled effectively?

  • Catalyst Immobilization : Jacobsen’s catalyst in continuous flow systems achieves >98% ee at 10 g scale.
  • Process Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading) .
Scale-Up ChallengeSolution
RacemizationLow-temperature reactions (<0°C)
Catalyst RecyclingImmobilized catalysts in flow reactors

Q. What computational tools predict metabolic pathways?

  • Molecular Docking : Predicts CYP450 binding sites (e.g., hydroxymethyl oxidation).
  • QSAR Models : Estimate metabolic half-life (t₁/₂ ~2–4 hours in human liver microsomes).
  • MD Simulations : Assess stability in aqueous environments (AMBER force field) .

Q. How are hydroxymethyl modifications achieved?

  • Silylation : TBSCl/imidazole (85% yield).
  • Acetylation : Ac₂O/pyridine (90% yield).
  • Oxidation : TEMPO/NaClO₂ to carboxylate for prodrug synthesis .

Q. What in vitro assays evaluate bioactivity?

  • Kinase Inhibition : Fluorescence polarization assays (IC₅₀ = 15–50 µM against CK1 isoforms).
  • Cytotoxicity : MTT assays in HEK293 cells (EC₅₀ reported at 20–100 µM).
  • Metabolite Profiling : LC-MS identifies oxidation products .

Data Contradictions & Methodological Considerations

  • Stereochemical Assignments : Conflicting NMR data may arise from dynamic ring puckering. Use variable-temperature NMR to resolve .
  • Yield Variability : Differences in Boc protection yields (70–92%) depend on solvent purity and catalyst freshness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.